1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H16Cl3NO2 and its molecular weight is 324.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carboxylic Acids in Biocatalysis
Carboxylic acids, including 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride, have significant roles in biocatalysis. They serve as precursors for various industrial chemicals through fermentative production using engineered microbes. Their inhibitory effects on microbes, due to their potency as microbial inhibitors, present both challenges and opportunities for metabolic engineering to enhance microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Organic Acids in Oil and Gas Operations
In the oil and gas industry, organic acids, including derivatives of carboxylic acids, are utilized in acidizing operations for formation damage removal and dissolution in both carbonate and sandstone formations. They offer advantages over traditional hydrochloric acid by being less corrosive and providing better penetration and less sludging tendency, especially in high-temperature operations. Organic acids like formic, acetic, citric, and lactic acids have diverse applications ranging from enhancing dissolution rates to serving as iron sequestering agents (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Antioxidant and Microbiological Activity of Carboxylic Acids
Carboxylic acids from natural sources exhibit significant biological activities, including antioxidant and antimicrobial properties. The structural differences of carboxylic acids influence their biological activities, with some demonstrating potent antimicrobial activity against various microbial strains. This highlights the potential of carboxylic acids in developing natural preservatives and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution reactions involving compounds like this compound provide insights into the synthetic pathways for creating novel compounds. These reactions, which can occur without base catalysis and follow second-order kinetics, are essential in synthesizing various derivatives for pharmaceutical and industrial applications (Pietra & Vitali, 1972).
Safety and Hazards
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18;/h1-2,7,10H,3-6,8H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZRYMQBDWFXNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610075 |
Source
|
Record name | 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451485-54-4 |
Source
|
Record name | 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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